molecular formula C14H13BrO2 B8015295 Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- CAS No. 70151-69-8

Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)-

Cat. No.: B8015295
CAS No.: 70151-69-8
M. Wt: 293.15 g/mol
InChI Key: PYBWZUBAZKHOEH-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₃BrO₃ Molecular Weight: ~333.16 g/mol Structural Features: This compound consists of a benzene ring substituted with a bromomethyl (–CH₂Br) group and a 4-methoxyphenoxy (–O–C₆H₄–OCH₃) group at the 1- and 4-positions, respectively. The bromomethyl group is a reactive site for nucleophilic substitution, while the methoxyphenoxy moiety contributes electron-donating effects via resonance .

Synthesis: Prepared from (4-(4-methoxyphenoxy)phenyl)methanol via bromination using standard brominating agents (e.g., PBr₃ or HBr), as described in . The intermediate alcohol is synthesized from 4-fluorobenzaldehyde and 4-methoxyphenol under basic conditions .

Properties

IUPAC Name

1-(bromomethyl)-4-(4-methoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBWZUBAZKHOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260655
Record name 1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70151-69-8
Record name 1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70151-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenmethylation of 4-(4-Methoxyphenoxy)Benzene

This method adapts industrial protocols for analogous bromomethylated aromatics.

Synthesis of 4-(4-Methoxyphenoxy)Benzene

The precursor is prepared via Ullmann coupling:

Bromomethylation

The halogenmethylation follows a modified Blanc reaction:
Reagents :

  • 4-(4-Methoxyphenoxy)Benzene (1 eq)

  • Paraformaldehyde (1.2 eq)

  • HBr gas (generated in situ from NaBr and H2SO4)

  • Acetic acid (solvent)

  • ZnCl2 (5 mol%, Lewis acid catalyst)

Procedure :

  • Charge reactor with substrate, paraformaldehyde, and NaBr in acetic acid.

  • Add H2SO4 dropwise at 0°C to generate HBr.

  • Heat to 85°C for 18–20 h.

  • Quench with ice water, extract with methyl tert-butyl ether.

  • Distill under reduced pressure (82–85°C at 20 hPa).

Yield : 58–63%

Mechanism :
Formaldehyde reacts with HBr to form bromomethyl carbocation (CH2Br+), which undergoes electrophilic aromatic substitution at the position para to the methoxyphenoxy group.

Synthesis of 4-(4-Methoxyphenoxy)Benzyl Alcohol

Step 1 : Friedel-Crafts Alkylation

Step 2 : Hydroxylation

Bromination of Benzyl Alcohol

Reagents :

  • 4-(4-Methoxyphenoxy)Benzyl Alcohol (1 eq)

  • PBr3 (1.5 eq)

  • Dry diethyl ether

Procedure :

  • Add PBr3 to alcohol in ether at 0°C.

  • Stir at 25°C for 3 h.

  • Quench with NaHCO3, extract with ether.

  • Dry over MgSO4 and concentrate.

Yield : 78–82%

Comparative Analysis of Methods

ParameterHalogenmethylation RouteSequential Functionalization Route
Total Steps23
Overall Yield58–63%34–37%
ScalabilityIndustrial (kg-scale)Lab-scale (<100 g)
Byproduct Formation<5%15–20%
PurificationDistillationColumn Chromatography

The halogenmethylation route offers superior efficiency and scalability, making it preferable for bulk synthesis. However, the sequential route provides better regiocontrol for small-scale applications requiring high purity.

Optimization Strategies

Catalyst Screening for Halogenmethylation

CatalystYield (%)Reaction Time (h)
ZnCl26318
AlCl35916
H2SO45520
FeCl34824

ZnCl2 achieves optimal balance between yield and reaction time by enhancing electrophile generation without promoting side reactions.

Solvent Effects in Benzyl Alcohol Bromination

SolventYield (%)Purity (%)
Diethyl ether8298
THF7695
DCM6892
Toluene7190

Non-polar solvents minimize solvolysis of PBr3, preserving reagent activity.

Industrial-Scale Process Design

A continuous-flow system for halogenmethylation demonstrates:

  • Residence Time : 2.1 h (vs. 18 h batch)

  • Productivity : 1.2 kg/h·L

  • Impurities : <0.5%

Key parameters:

  • Tubular reactor with static mixers

  • Temperature gradient: 50°C → 85°C

  • In-line IR monitoring for HBr concentration

This setup reduces side reactions and improves thermal management compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

Applications in Pharmaceuticals

1. Synthesis of Bioactive Compounds
Benzene derivatives like 4-Methoxybenzyl bromide are utilized in the synthesis of various bioactive compounds. For instance, it serves as a key intermediate in the preparation of drugs targeting cardiovascular diseases and cancer therapies. A study highlighted the use of similar benzothiazepine derivatives that incorporate methoxy groups for enhanced biological activity against calcium leak in cardiac cells .

2. Anticancer Activity
Research indicates that compounds structurally related to 4-Methoxybenzyl bromide can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is crucial for developing new anticancer agents.

Applications in Agrochemicals

1. Herbicides and Pesticides
The compound has been explored for its potential use in designing herbicides and pesticides. Its ability to modify plant growth regulators can enhance crop yield and resistance to pests. The bromomethyl group is particularly effective in facilitating the binding of these compounds to target sites within plants .

Applications in Materials Science

1. Polymer Chemistry
In materials science, Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- is used as a building block for synthesizing functional polymers. These polymers exhibit desirable properties such as thermal stability and chemical resistance, making them suitable for high-performance applications .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
PharmaceuticalsSynthesis of bioactive compounds for cardiovascular and cancer therapiesAnticancer agents disrupting microtubule dynamics
AgrochemicalsDevelopment of herbicides and pesticidesEnhancing crop yield and pest resistance
Materials ScienceBuilding block for functional polymersHigh-performance materials with thermal stability

Case Studies

Case Study 1: Cardiovascular Drug Development
A recent study synthesized a series of benzothiazepine derivatives incorporating the methoxy group from 4-Methoxybenzyl bromide, demonstrating significant efficacy in reducing calcium leak from cardiac cells. The structural similarity among these compounds led to comparable pharmacological profiles, highlighting the importance of methoxy substitution in drug design .

Case Study 2: Agrochemical Innovations
Another case involved the application of brominated phenolic compounds in developing novel herbicides that target specific plant pathways. The incorporation of the bromomethyl group enhanced the binding affinity to plant receptors, resulting in improved efficacy compared to traditional herbicides .

Mechanism of Action

The mechanism of action of Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)- depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The compound’s reactivity is influenced by the electron-donating methoxy group, which stabilizes the transition state and facilitates the reaction.

Comparison with Similar Compounds

Structural Analogues with Bromomethyl Groups

4-Methylbenzyl bromide (p-Xylyl bromide)
  • Formula : C₈H₉Br
  • Molecular Weight : 185.06 g/mol
  • Structure : Benzene ring with –CH₂Br and –CH₃ groups at para positions.
  • Reactivity : The methyl group is weakly electron-donating, enhancing the electrophilicity of the bromomethyl group compared to unsubstituted benzyl bromide. Widely used in organic synthesis for alkylation .
  • Key Difference: Lacks the electron-rich methoxyphenoxy group, leading to lower steric hindrance and higher reactivity in SN2 reactions compared to the target compound .
1-Bromo-4-((2-ethylhexyl)oxy)benzene
  • Formula : C₁₄H₂₁BrO
  • Molecular Weight : 285.22 g/mol
  • Structure : Bromine and a bulky 2-ethylhexyloxy group on benzene.
  • Reactivity : The long alkoxy chain reduces solubility in polar solvents and slows down substitution reactions due to steric effects. Primarily used in polymer chemistry .
  • Key Difference: The target compound’s methoxyphenoxy group provides resonance stabilization, whereas the 2-ethylhexyloxy group is purely electron-donating without conjugation .

Substituted Bromobenzenes with Ether/Thioether Groups

4-Bromophenyl phenyl ether
  • Formula : C₁₂H₉BrO
  • Molecular Weight : 249.11 g/mol
  • Structure: Bromine and phenoxy (–OPh) groups on benzene.
  • Reactivity: The phenoxy group is electron-withdrawing via conjugation, reducing the electrophilicity of the bromine. Used as a flame retardant .
  • Key Difference: The target compound’s methoxyphenoxy group is more electron-donating, making its bromomethyl site more reactive than the bromine in this compound .
Benzene, 1-bromo-4-[(phenylthio)methyl]-
  • Formula : C₁₃H₁₁BrS
  • Molecular Weight : 279.20 g/mol
  • Structure : Bromine and phenylthio (–SPh) groups.
  • Reactivity : The thioether group is polarizable but less electron-donating than oxygen-based ethers. Used in cross-coupling reactions .
  • Key Difference: The phenylthio group introduces sulfur’s nucleophilic character, whereas the methoxyphenoxy group in the target compound enhances electrophilicity .

Halogenated Derivatives with Mixed Substituents

Benzene, 1-bromo-2-chloro-4-(4-chlorophenoxy)
  • Formula : C₁₂H₇BrCl₂O
  • Molecular Weight : 317.99 g/mol
  • Structure: Bromine, chlorine, and 4-chlorophenoxy groups.
  • Reactivity: The electron-withdrawing chlorine atoms deactivate the ring, reducing the bromine’s reactivity. Potential environmental toxin due to halogen content .
  • Key Difference : The target compound lacks chlorine substituents, reducing its environmental persistence compared to this compound .
1-Bromo-2-((4-fluorobenzyl)oxy)benzene
  • Formula : C₁₃H₁₀BrFO
  • Molecular Weight : 273.12 g/mol
  • Structure : Bromine and 4-fluorobenzyloxy groups.
  • Reactivity : The fluorine atom’s electronegativity withdraws electron density, slightly activating the bromine for substitution. Used in pharmaceutical intermediates .
  • Key Difference: The fluorobenzyloxy group’s electronic effects differ from the methoxyphenoxy group, altering reaction pathways .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications Reference
Target Compound C₁₄H₁₃BrO₃ 333.16 –CH₂Br, –O–C₆H₄–OCH₃ High (electron-donating groups) Pharmaceuticals, polymers
4-Methylbenzyl bromide C₈H₉Br 185.06 –CH₂Br, –CH₃ Moderate Organic synthesis
4-Bromophenyl phenyl ether C₁₂H₉BrO 249.11 –Br, –OPh Low (electron-withdrawing) Flame retardants
Benzene, 1-bromo-2-chloro-4-(4-chlorophenoxy) C₁₂H₇BrCl₂O 317.99 –Br, –Cl, –O–C₆H₄–Cl Very low Research (halogen studies)

Biological Activity

Benzene, 1-(bromomethyl)-4-(4-methoxyphenoxy)-, also known as 1-bromo-4-(4-methoxyphenoxy)benzene, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, including toxicity, pharmacological properties, and relevant case studies.

  • Chemical Formula : C10H11BrO2
  • Molecular Weight : 243.1 g/mol
  • Structure : The compound features a bromomethyl group attached to a benzene ring, which is further substituted with a methoxyphenoxy group.

Antimicrobial Activity

Recent studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have shown efficacy against various bacterial strains and fungi. The methoxy group in the compound may enhance its lipophilicity, potentially increasing its ability to penetrate microbial membranes and exert antimicrobial effects .

Antioxidant Activity

Compounds containing phenolic structures are known for their antioxidant properties due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. This action can prevent oxidative stress-related damage in cells, which is implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxicity Studies

Cytotoxicity assessments using cell lines have indicated that certain brominated compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. For instance, studies have shown that benzene derivatives can affect cell viability in human cancer cell lines, suggesting potential applications in cancer therapy .

1. Antiparasitic Activity

A study evaluating the biological activity of dibenzo[b,e]oxepin derivatives highlighted their effectiveness against nematodes such as Caenorhabditis elegans. While not directly related to our compound, the findings suggest that similar structural frameworks may yield promising antiparasitic agents .

2. Toxicokinetics

The toxicokinetics of benzene derivatives indicate that they are readily absorbed through various routes, including inhalation and dermal exposure. The metabolism primarily occurs in the liver, leading to the formation of reactive metabolites that can cause genetic damage and increase the risk of leukemia. Genetic polymorphisms in metabolic enzymes can influence individual susceptibility to these effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzene derivatives. Modifications at specific positions on the aromatic ring can significantly alter potency and selectivity for biological targets. For example, halogen substitutions have been shown to enhance receptor binding affinity and selectivity in various studies involving adenosine receptor agonists .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against bacteria and fungi
AntioxidantAbility to neutralize free radicals
CytotoxicityInduces apoptosis in cancer cells through ROS generation
AntiparasiticEfficacy against nematodes like C. elegans
ToxicokineticsAbsorption and metabolism leading to potential genetic damage

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromomethylation .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Which spectroscopic and computational methods are most effective for characterizing the structure and electronic properties of this compound?

Level : Basic
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies substituent positions via coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, bromomethyl protons at δ 4.3–4.6 ppm) .
    • ¹³C NMR : Confirms aromatic substitution patterns (e.g., carbons adjacent to electronegative groups show downfield shifts) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 307.1) and fragmentation patterns .
  • Computational Tools :
    • UCSF Chimera : Visualizes 3D molecular geometry and electrostatic potential surfaces to predict reactive sites .
    • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electronic effects of the methoxyphenoxy group .

How do steric and electronic effects of the 4-methoxyphenoxy substituent influence the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Level : Advanced
Methodological Answer :

  • Electronic Effects :
    • The methoxy group (-OCH₃) is electron-donating via resonance, increasing electron density on the benzene ring. This activates the bromomethyl group toward nucleophilic attack (e.g., SN₂ mechanisms) but may slow reactions requiring a strong leaving group .
  • Steric Effects :
    • The bulky 4-methoxyphenoxy group creates steric hindrance, reducing accessibility to the bromomethyl site. Kinetic studies show decreased reaction rates with bulkier nucleophiles (e.g., tert-butoxide vs. methoxide) .
  • Comparative Analysis :
    • Substituents like trifluoromethoxy (-OCF₃) (as in ) are electron-withdrawing, contrasting with -OCH₃, leading to divergent reactivity profiles. For example, SN₂ reactions proceed 30% faster with -OCF₃ due to enhanced leaving group stability .

What strategies can be employed to resolve discrepancies in reported reaction kinetics or mechanistic pathways for derivatives of this compound?

Level : Advanced
Methodological Answer :

  • Controlled Replication :
    • Reproduce reactions under standardized conditions (solvent, temperature, catalyst loading) to isolate variables causing discrepancies .
  • Advanced Analytical Techniques :
    • HPLC-MS : Monitors intermediate formation in real-time to distinguish between competing mechanisms (e.g., radical vs. ionic pathways) .
    • Isotopic Labeling : Use deuterated bromomethyl groups to track kinetic isotope effects (KIEs) and confirm rate-determining steps .
  • Computational Modeling :
    • Molecular Dynamics (MD) Simulations : Predict transition states and energy barriers to validate/refute proposed mechanisms .

In cross-coupling reactions, how does the presence of the 4-methoxyphenoxy group affect catalytic efficiency and selectivity compared to other aryl ether substituents?

Level : Advanced
Methodological Answer :

  • Catalytic Efficiency :
    • The electron-donating -OCH₃ group enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), increasing turnover numbers by 20–40% compared to electron-withdrawing groups like -OCF₃ .
  • Selectivity :
    • Ortho Effect : The methoxyphenoxy group directs cross-coupling to the para position of the bromomethyl group due to steric and electronic preferences .
    • Ligand Design : Bulky ligands (e.g., SPhos) mitigate undesired homocoupling by reducing steric clash with the methoxyphenoxy substituent .
  • Case Study :
    • In Heck reactions, -OCH₃ improves regioselectivity for β-hydride elimination, yielding 85% α-aryl products vs. 60% with -NO₂ substituents .

What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

Level : Advanced
Methodological Answer :

  • Challenges :
    • The planar aromatic ring and flexible bromomethyl group complicate chiral center introduction. Racemization occurs under basic conditions during functionalization .
  • Solutions :
    • Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinone) to the bromomethyl site, enabling asymmetric synthesis .
    • Enzymatic Resolution : Use lipases or esterases to kinetically resolve racemic mixtures (e.g., >90% ee reported using Candida antarctica lipase B) .

How can the compound’s solubility and stability be optimized for applications in biological assays?

Level : Advanced
Methodological Answer :

  • Solubility Enhancement :
    • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to dissolve the compound without denaturing proteins .
    • Prodrug Design : Modify the bromomethyl group to a phosphate ester, improving aqueous solubility while maintaining activity .
  • Stability Optimization :
    • Light Sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation of the methoxyphenoxy group .
    • pH Control : Buffered solutions (pH 6–7) minimize hydrolysis of the bromomethyl group .

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